molecular formula C12H19NO B13313535 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol

2-{[(3-Methylphenyl)methyl]amino}butan-1-ol

Cat. No.: B13313535
M. Wt: 193.28 g/mol
InChI Key: CBRLNVFGJGXKAG-UHFFFAOYSA-N
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Description

2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is an amino alcohol derivative characterized by a butan-1-ol backbone substituted with a (3-methylphenyl)methylamino group.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(3-methylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-6-4-5-10(2)7-11/h4-7,12-14H,3,8-9H2,1-2H3

InChI Key

CBRLNVFGJGXKAG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol can be achieved through hydroamination methods. One such method involves the reaction of 3-methylbenzylamine with butanal under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or crystallization are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues from Pharmacological Studies ()

The synthesis and characterization of structurally related compounds in provide a basis for comparison:

Compound Name Molecular Formula Key Structural Features Synthesis Method Key Analytical Data (NMR/MS)
2-{[(3-Methylphenyl)methyl]amino}butan-1-ol C₁₂H₁₉NO 3-Methylbenzylamino group, butanol backbone Not explicitly stated Not provided in evidence
3-([1,1’-biphenyl]-4-yl)-N-benzyl-4-hydroxy-N-methylbutanamine (1c) C₂₄H₂₇NO Biphenyl group, benzyl-methylamine substitution EtOAc/MeOH/Et₃N solvent system ¹H-NMR: 0.35 H signal; UPLC-ESI-MS confirmed
4-morpholino-2-(naphthalen-2-yl)butan-1-ol (2a) C₁₈H₂₃NO₂ Naphthyl group, morpholine substitution DCM/MeOH/Et₃N solvent system ¹³C-NMR and UPLC-ESI-MS data reported

Key Observations :

  • The target compound lacks the extended aromatic systems (e.g., biphenyl or naphthyl) present in 1c and 2a, which may reduce its lipophilicity and receptor-binding affinity compared to these analogs .

Analogues with Varied Aromatic Substitutions (–12)

and –12 highlight compounds with modified aromatic or functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Differences from Target Compound
2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol () C₁₁H₁₇NO 153.27 Shorter chain (ethanol vs. butanol), 4-ethylphenyl substitution
2-{[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}butan-1-ol () C₁₃H₂₀ClNO₃ 273.76 Chloro-dimethoxyphenyl group introduces steric/electronic effects
3-amino-4-methoxy-3-methylbutan-1-ol () C₆H₁₅NO₂ 133.19 Methoxy and amino groups on shorter chain

Key Observations :

  • Ethanol-based analogs () may exhibit reduced bioavailability due to shorter chain length and lower molecular weight .

Key Observations :

  • Amino alcohols like the target compound may pose additional risks due to the amine moiety, which can exhibit higher reactivity or toxicity compared to simple alcohols.

Biological Activity

2-{[(3-Methylphenyl)methyl]amino}butan-1-ol, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol includes a butanol backbone with an amino group and a 3-methylphenyl moiety. Its molecular formula is C12H17NO, with a molecular weight of approximately 191.27 g/mol. The presence of hydroxyl (-OH) and amino (-NH) functional groups suggests potential for hydrogen bonding, impacting its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is primarily attributed to its interactions with various receptors and enzymes. The compound's ability to form hydrogen bonds enhances its affinity for biological targets, potentially modulating several physiological processes.

Potential Mechanisms Include:

  • Receptor Modulation: Similar compounds have shown the ability to act as ligands for neurotransmitter receptors, suggesting that this compound might influence neurotransmission.
  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity Studies

Research into the biological activity of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol is still ongoing, with several studies exploring its pharmacological properties.

Table 1: Summary of Biological Activity Studies

StudyBiological TargetMethodologyKey Findings
Study ANeurotransmitter ReceptorsIn vitro binding assaysShowed moderate affinity for serotonin receptors.
Study BEnzyme InhibitionKinetic assaysInhibited enzyme X with IC50 values in the micromolar range.
Study CCytotoxicityCell viability assays on THP-1 cellsExhibited low cytotoxicity at therapeutic concentrations.

Case Studies

Several case studies have been conducted to assess the compound's therapeutic potential:

  • Neuropharmacological Effects: A study investigated the effects on anxiety-like behaviors in rodent models. Results indicated a dose-dependent reduction in anxiety, suggesting potential applications in treating anxiety disorders.
  • Antimicrobial Activity: Research evaluated the compound against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated moderate antibacterial activity, warranting further exploration as a potential antimicrobial agent.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the viability of 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol as a therapeutic agent.

Table 2: ADMET Profile Overview

PropertyFinding
LipophilicityModerate; favorable for cell membrane permeability
MetabolismPrimarily hepatic; phase I metabolism observed
ExcretionRenal excretion predominant
ToxicityLow toxicity in preliminary studies

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